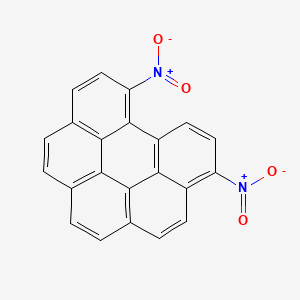

BENZO(ghi)PERYLENE, 5,8-DINITRO-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83292-25-5 |

|---|---|

Molecular Formula |

C22H10N2O4 |

Molecular Weight |

366.3 g/mol |

IUPAC Name |

2,15-dinitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |

InChI |

InChI=1S/C22H10N2O4/c25-23(26)16-10-8-15-21-14(16)7-5-12-3-1-11-2-4-13-6-9-17(24(27)28)22(15)20(13)18(11)19(12)21/h1-10H |

InChI Key |

SFCASHHOWLOBOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C6=C3C(=C(C=C6)[N+](=O)[O-])C=C2 |

Origin of Product |

United States |

Formation Pathways of Benzo Ghi Perylene, 5,8 Dinitro

Secondary Atmospheric Formation Mechanisms

Photochemical Transformations of Nitro-PAHs in Atmospheric Systems

The formation of dinitrated polycyclic aromatic hydrocarbons (PAHs), such as Benzo(ghi)perylene, 5,8-dinitro-, in the atmosphere is a complex process driven by photochemical reactions. While specific studies detailing the formation of the 5,8-dinitro isomer of benzo[ghi]perylene (B138134) are not extensively available in peer-reviewed literature, the general pathways for the formation of nitro-PAHs and dinitro-PAHs are well-established. These transformations primarily occur through gas-phase reactions and heterogeneous reactions on the surface of particulate matter.

Nitro-PAHs are typically formed from their parent PAHs through reactions with nitrogen-containing species in the atmosphere. nih.gov The initial nitration to form a mono-nitro-PAH can be followed by a second nitration step to yield a dinitro-PAH. The key reactants in these processes are the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO₃•) at night. nih.govwikipedia.org

Gas-Phase Reactions:

In the gas phase, the dominant process for the transformation of PAHs is their reaction with the hydroxyl radical (•OH). wikipedia.org This reaction is particularly significant for lower molecular weight PAHs that exist predominantly in the gaseous state. nih.gov The reaction of a PAH with •OH can lead to the formation of an OH-adduct, which can then react with nitrogen dioxide (NO₂) to form a nitro-PAH. Subsequent reaction of the mono-nitro-PAH with another •OH radical and NO₂ can potentially lead to the formation of a dinitro-PAH.

Heterogeneous Reactions:

For high molecular weight PAHs like benzo[ghi]perylene, which are often adsorbed onto atmospheric particulate matter, heterogeneous reactions are of greater importance. wikipedia.orgnih.gov These reactions occur on the surface of particles such as soot and fly ash. nih.gov The parent PAH adsorbed on a particle can react with gaseous pollutants like nitrogen dioxide (NO₂), dinitrogen pentoxide (N₂O₅), and nitric acid (HNO₃).

Laboratory studies have demonstrated that the exposure of PAHs adsorbed on various substrates to NO₂ or mixtures of N₂O₅/NO₃•/NO₂ can lead to the formation of both mono- and dinitro-PAHs. nih.govepa.gov For instance, dinitro-benzo[a]pyrene has been readily produced under conditions relevant to atmospheric pollution by exposing adsorbed benzo[a]pyrene (B130552) to NO₂. nih.gov Similarly, experiments with benzo[k]fluoranthene (B33198) have shown the formation of dinitro derivatives upon exposure to NO₃•/N₂O₅.

While direct evidence for the formation of Benzo(ghi)perylene, 5,8-dinitro- is limited, it is plausible that it could be formed through similar heterogeneous reaction pathways involving the nitration of benzo[ghi]perylene or a mono-nitrobenzo[ghi]perylene precursor adsorbed on atmospheric particles. PubChem data indicates that benzo[ghi]perylene reacts with nitrogen oxide and nitrogen dioxide to form nitro derivatives, although specific isomers are not detailed. nih.gov

The following table summarizes the key photochemical reactions involved in the formation of nitro-PAHs in the atmosphere.

| Reaction Type | Reactants | Key Products | Atmospheric Conditions |

| Gas-Phase | PAH + •OH, then + NO₂ | Mono-nitro-PAH | Daytime |

| Gas-Phase | Mono-nitro-PAH + •OH, then + NO₂ | Dinitro-PAH | Daytime |

| Heterogeneous | Adsorbed PAH + NO₂/N₂O₅/HNO₃ | Mono- and Dinitro-PAHs | Day and Night |

| Heterogeneous | Adsorbed PAH + NO₃• | Mono-nitro-PAH | Nighttime |

Analytical Methodologies for Characterization and Quantification of Benzo Ghi Perylene, 5,8 Dinitro

Advanced Sample Preparation Techniques for Complex Matrices

Effective sample preparation is paramount for the reliable analysis of 5,8-dinitrobenzo(ghi)perylene, as it involves isolating the target analyte from intricate environmental samples such as airborne particulate matter, soil, and water. aaqr.orgresearchgate.net This process typically involves extraction, cleanup, and fractionation to remove interfering substances and enrich the analyte of interest. aaqr.org

Extraction Methods (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

A variety of extraction techniques are utilized to isolate nitro-PAHs, including 5,8-dinitrobenzo(ghi)perylene, from solid and liquid samples. Common methods include Soxhlet extraction, ultrasonication, pressurized liquid extraction (also known as accelerated solvent extraction), and microwave-assisted extraction. researchgate.net The choice of solvent is crucial, with acetonitrile (B52724) and dichloromethane (B109758) being frequently employed. frontiersin.org

Solid-phase extraction (SPE) has emerged as a widely used and efficient technique for the pre-concentration and purification of nitro-PAHs from aqueous samples. chromatographyonline.com SPE cartridges packed with materials like silica (B1680970) or alumina (B75360) can effectively trap these compounds. aaqr.orgresearchgate.net For instance, a procedure for analyzing nitro-PAHs in air samples involves using a high-volume sampling system with Teflon-coated glass fiber filters and polyurethane foam (PUF) plugs, followed by extraction and cleanup. unc.edu

Liquid-liquid extraction is another fundamental technique, often used in conjunction with other methods. For example, in the analysis of benzo(ghi)perylene in shellfish, an initial extraction with acetonitrile is followed by partitioning into petroleum ether. nih.gov

A recent innovation in this area is the development of novel solid-phase microextraction (SPME) coatings. One study highlighted a new carbonaceous SPME coating derived from a metal-organic framework (MOF), which demonstrated significantly higher extraction efficiencies for nitro-PAHs in water compared to commercial fibers. chromatographyonline.com

Cleanup and Fractionation Approaches for Nitro-PAHs

Following extraction, cleanup and fractionation steps are essential to remove co-extracted interfering compounds and to separate nitro-PAHs from other classes of polycyclic aromatic compounds (PACs). Column chromatography is a common cleanup method, often using silica gel or alumina as the stationary phase. aaqr.orgnih.gov For example, a method for analyzing nitro-PAHs from airborne particulate matter describes using open column chromatography with activated silica gel, eluting with n-hexane followed by dichloromethane to separate the nitro-PAH fraction. aaqr.org

A novel fractionation methodology has been developed that utilizes normal-phase liquid chromatography with a phenyl column at a very low flow rate. This technique allows for the efficient separation of polar nitro-PAHs from non-polar parent PAHs. rsc.org Another approach involves reducing the nitro-PAHs to their corresponding highly fluorescent amino-PAHs, which can then be selectively trapped by ion-exchange chromatography. nih.gov

Chromatographic Separation and Detection

The separation and detection of 5,8-dinitrobenzo(ghi)perylene and its isomers are primarily achieved through high-resolution chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Isomer Separation

Gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the separation and quantification of nitro-PAH isomers. aaqr.org The choice of the GC column's stationary phase is critical for achieving the necessary separation. While low-polarity phases like dimethylpolysiloxane are common, the addition of phenyl groups can enhance polarity and improve separation. aaqr.org For more challenging separations, highly polar phases such as (50%–90% cyanopropylphenyl)-methylpolysiloxane may be employed. aaqr.org

GC-MS/MS offers high sensitivity and selectivity, allowing for the detection of trace levels of these compounds in complex environmental samples. shimadzu.comjfda-online.com The use of multiple reaction monitoring (MRM) in GC-MS/MS significantly improves the signal-to-noise ratio and reduces matrix interference, leading to lower detection limits compared to single quadrupole GC-MS. shimadzu.com An analytical approach using GC/MS with different stationary phases has been successful in identifying and quantifying numerous isomers of polycyclic aromatic hydrocarbons with molecular weights of 300 and 302 in various environmental standard reference materials. nih.gov

Table 1: GC-MS/MS Parameters for PAH Analysis

| Parameter | Setting |

| Column | Varies (e.g., 5% phenyl methylpolysiloxane) nih.gov |

| Injector Temperature | Varies |

| Carrier Gas | Helium |

| Ionization Mode | Electron Capture Negative Ion (ECNI) or Electron Ionization (EI) rsc.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) shimadzu.com |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of nitro-PAHs. nih.gov Reversed-phase HPLC, often using C18 columns, is commonly employed for the separation of these compounds. unc.edudiva-portal.org A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol. unc.edudiva-portal.org

Various detection modes can be coupled with HPLC for the analysis of nitro-PAHs. Ultraviolet (UV) detection is a common method. nih.govnih.gov However, due to the low native fluorescence of many nitro-PAHs, a post-column reduction step is often employed. frontiersin.orgunc.edu This involves reducing the nitro compounds to their highly fluorescent amino-PAH derivatives, which can then be detected with high sensitivity using a fluorescence detector. unc.edunih.gov This method has been shown to have detection limits in the picogram range. unc.edu

Table 2: HPLC Method for Nitro-PAH Analysis

| Parameter | Description |

| Column | Supelcosil LC-PAH (5 µm) or similar reversed-phase column unc.edu |

| Mobile Phase | Methanol/water (80/20) or gradient elution unc.edu |

| Post-Column Reduction | Catalytic reduction to amino-PAHs unc.edu |

| Detector | Fluorescence Detector unc.edunih.gov |

| Detection Limits | 7.6 - 90 pg per injection unc.edu |

Two-Dimensional HPLC Systems for Enhanced Resolution of Dinitrobenzo(ghi)perylene Isomers

For extremely complex samples containing numerous isomers, one-dimensional chromatographic techniques may not provide sufficient resolution. In such cases, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. nih.govumanitoba.ca This technique involves coupling two different HPLC columns with orthogonal separation mechanisms.

An innovative approach combines LC with online, droplet-based derivatization and tandem mass spectrometry (MS/MS). nih.govnih.gov This method allows for the on-the-fly derivatization of analytes as they elute from the first dimension, followed by separation and detection in the second dimension. This "orthogonal" approach provides two independent data points for each analyte—retention time and mass spectral fragmentation pattern—greatly improving the confidence in isomer identification. nih.govnih.gov While this specific application was demonstrated for saccharide isomers, the principle is applicable to other challenging isomer groups, including dinitrobenzo(ghi)perylene isomers.

Spectroscopic Characterization of Benzo(ghi)perylene, 5,8-Dinitro- Isomers

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of "BENZO(ghi)PERYLENE, 5,8-DINITRO-" isomers. These techniques provide detailed information that aids in their identification and differentiation.

Ultraviolet-visible (UV-Vis) absorption and photoluminescence spectroscopy are powerful tools for characterizing the electronic transitions in nitrated polycyclic aromatic hydrocarbons (NPAHs). The UV-Vis absorption spectrum of the parent compound, benzo[ghi]perylene (B138134), exhibits characteristic absorption bands. For instance, in aqueous media in the presence of a surfactant, benzo[ghi]perylene shows distinct absorption peaks. researchgate.net The introduction of nitro groups, as in "BENZO(ghi)PERYLENE, 5,8-DINITRO-", is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-withdrawing nature of the nitro functional groups, which extends the π-conjugated system.

Table 1: Spectroscopic Properties of Related Benzo[ghi]perylene Derivatives

| Compound | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Solvent |

|---|---|---|---|

| N-substituted benzo[ghi]perylene monoimide | ~334 nm | 469 nm | Hexane |

| N-substituted benzo[ghi]perylene monoimide | Not specified | 550 nm | Ethanol |

| Benzo[ghi]perylene | Not specified | Not specified | Aqueous media with CTAB surfactant |

Data synthesized from research on related compounds. researchgate.netresearchgate.net

Mass spectrometry (MS) is an indispensable technique for the identification and quantification of "BENZO(ghi)PERYLENE, 5,8-DINITRO-". Different ionization methods, such as Electron Impact (EI) and Negative Chemical Ionization (NCI), offer distinct advantages.

Electron Impact (EI) Ionization: EI is a "hard" ionization technique that bombards molecules with high-energy electrons, leading to extensive fragmentation. jordilabs.com While this fragmentation pattern can serve as a molecular fingerprint and be compared against mass spectral libraries for identification, it often results in a weak or absent molecular ion peak. jordilabs.commdpi.com For "BENZO(ghi)PERYLENE, 5,8-DINITRO-", EI-MS would likely produce a complex spectrum with fragments corresponding to the loss of nitro groups ([M-NO₂]⁺) and other structural components. The NIST WebBook provides EI mass spectral data for the parent compound, benzo[ghi]perylene, which serves as a foundational reference. nist.gov

Negative Chemical Ionization (NCI) Ionization: NCI is a "soft" ionization technique that is particularly well-suited for electronegative compounds like nitro-PAHs. mdpi.com In NCI, reagent gases are used to produce thermal electrons that are captured by the analyte molecules, forming negative ions with minimal fragmentation. jordilabs.com This results in a prominent molecular ion peak ([M]⁻), which significantly enhances the sensitivity and selectivity of the analysis. For "BENZO(ghi)PERYLENE, 5,8-DINITRO-", NCI-MS would be the preferred method for achieving low detection limits and confident identification, especially in complex environmental matrices. The high electron affinity of the nitro groups makes this compound an ideal candidate for NCI analysis.

Combining gas chromatography (GC) with mass spectrometry (GC-MS), particularly with an NCI source, provides a powerful method for separating "BENZO(ghi)PERYLENE, 5,8-DINITRO-" from other compounds in a mixture and obtaining a highly specific mass spectrum for quantification.

Table 2: Comparison of EI and NCI Mass Spectrometry for Nitro-PAH Analysis

| Ionization Mode | Ionization Energy | Fragmentation | Molecular Ion Peak | Sensitivity for Nitro-PAHs |

|---|---|---|---|---|

| Electron Impact (EI) | High | Extensive | Often weak or absent | Lower |

| Negative Chemical Ionization (NCI) | Low | Minimal | Prominent | High |

This table is a generalized comparison based on the principles of the techniques. jordilabs.commdpi.com

Challenges in Isomer-Specific Analysis and Standard Availability

A significant hurdle in the analysis of "BENZO(ghi)PERYLENE, 5,8-DINITRO-" is the difficulty in separating and identifying its various isomers. Different isomers can exhibit varying toxicities and environmental behaviors, making their individual quantification essential.

The primary challenge lies in the chromatographic separation of these isomers. Due to their similar physical and chemical properties, achieving baseline separation with standard gas or liquid chromatography methods can be difficult. This co-elution complicates accurate quantification, as the mass spectrometer would detect multiple isomers simultaneously.

Furthermore, a major limitation is the lack of commercially available analytical standards for many nitro-PAH isomers, including potentially "BENZO(ghi)PERYLENE, 5,8-DINITRO-". hpc-standards.com High-purity reference materials are essential for the positive identification and accurate calibration of analytical instruments. hpc-standards.comsigmaaldrich.com Without a certified standard, the confirmation of the specific isomer present in a sample is challenging and often relies on less definitive methods like comparing mass spectral fragmentation patterns or retention time indices, which may not be sufficient to distinguish between closely related isomers. The synthesis of individual isomers for use as analytical standards is a complex and often expensive process, further contributing to this challenge. While standards for the parent compound, benzo[ghi]perylene, are available, the same cannot be assumed for its nitrated derivatives. sigmaaldrich.comcrmlabstandard.com

Environmental Fate and Transformation Pathways of Benzo Ghi Perylene, 5,8 Dinitro

Photochemical Degradation in Atmospheric and Aqueous Systems

The atmospheric and aqueous breakdown of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), such as BENZO(ghi)PERYLENE, 5,8-DINITRO-, is significantly influenced by photochemical processes. These reactions are critical in determining the environmental persistence and transformation of this class of pollutants.

Direct Photolysis Mechanisms of Nitrated Polycyclic Aromatic Hydrocarbons

Direct photolysis, initiated by the absorption of sunlight, is a primary degradation pathway for many nitro-PAHs. researchgate.netresearchgate.net The photochemical reaction rate and the underlying mechanism are closely linked to the molecular structure, specifically the orientation of the nitro group relative to the aromatic rings. nih.govnih.gov Nitro-PAHs are categorized based on whether the nitro group is parallel (co-planar) or perpendicular to the aromatic system. nih.gov This orientation is dictated by steric hindrance from adjacent hydrogen atoms. nih.govnih.gov

Nitro-PAHs with a perpendicular nitro group, a result of being positioned peri to two hydrogen atoms, tend to exhibit faster photochemical reaction rates. nih.gov This is attributed to a light-activated nitrite (B80452) rearrangement mechanism. nih.gov Upon light absorption, the nitro group rearranges to a nitrite intermediate, which then transforms to place a nitroso group on the opposite side of the ring, a more reactive position. nih.gov This intermediate is unstable and readily oxidizes further, often leading to the formation of quinones. nih.gov In contrast, nitro-PAHs with a parallel nitro group orientation are generally more stable when exposed to light, and their photochemical reactions are more complex, often resulting in a mixture of photoproducts that are difficult to isolate and characterize. nih.gov

The kinetics of these photoreactions can be complex, following first-order, second-order, or self-catalytic models. nih.gov First-order kinetics suggest the rate-determining step involves a single nitro-PAH molecule, while second-order kinetics point to bimolecular reactions. nih.gov Self-catalysis occurs when photoproducts act as photosensitizers, accelerating the degradation of the parent compound. nih.gov The solvent environment also plays a crucial role, with degradation rates generally being faster in non-polar solvents like chloroform (B151607) and slower in more polar solvents like acetonitrile (B52724) and water. nih.gov This is partly due to the higher solubility of molecular oxygen, a key reactant in photo-oxidation, in less polar solvents. nih.gov

Photo-oxidation Reactions in Organic Aerosol Models

In the atmosphere, many PAHs and their nitrated derivatives are associated with particulate matter, existing within a matrix of organic aerosols. nih.govnih.gov These aerosols can be modeled as viscous organic media, which influences the photo-oxidation reactions. researchgate.net The oxidation of PAHs within these aerosol particles can be initiated by key atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). nih.gov

Studies using viscous organic media as models for organic aerosols have shown that a viscous environment does not necessarily inhibit the photoinduced decay of nitro-PAHs. researchgate.net In fact, the presence of photosensitizers can significantly accelerate degradation. researchgate.net The composition of the aerosol model is important; for instance, the effect of a photosensitizer like anthraquinone (B42736) is more pronounced in a viscous solvent containing tertiary hydrogen atoms compared to a non-viscous one. researchgate.net This is linked to a higher radical yield in the viscous medium. researchgate.net Temperature also affects the degradation rate, with higher temperatures leading to faster diffusion and more efficient radical formation. researchgate.net

The formation of secondary organic aerosols (SOA) from the photooxidation of aromatic hydrocarbons in the presence of nitrogen oxides (NOx) is a significant process in urban atmospheres. bohrium.com The presence of NO₂ can promote the formation of SOA from precursors like p-xylene (B151628) and leads to the formation of nitro-aromatic compounds, including nitrophenols and nitrocatechols, as major components of the SOA. bohrium.com This process can significantly alter the light-absorbing properties of the aerosol, contributing to what is known as "brown carbon." bohrium.com

Role of Photosensitizers in Degradation Kinetics

Photosensitizers are substances that, upon absorbing light, can promote the degradation of other compounds that may not absorb light as efficiently in the same spectral region. researchgate.net In the context of nitro-PAH degradation, certain compounds present in the environment can act as photosensitizers, accelerating their breakdown.

Quinones are a notable class of photosensitizers that can catalyze the photodegradation of PAHs. nih.gov Some nitro-PAHs can even produce quinones as photoproducts, leading to a self-catalytic reaction where the degradation rate increases over time as more photosensitizing products are formed. nih.gov For example, 2-nitrofluorene (B1194847) may produce 2-nitrofluorenone, which can then enhance further degradation. nih.gov

In studies modeling organic aerosols, the addition of anthraquinone, an atmospherically relevant photosensitizer, has been shown to strongly accelerate the photodegradation of nitro-PAHs. researchgate.net The effectiveness of the photosensitizer can be influenced by the properties of the medium. researchgate.net Indirect photolysis can also be driven by the sunlight-induced formation of reactive species from precursors like nitrate. researchgate.netresearchgate.net These reactive species, such as hydroxyl radicals (•OH), can then degrade PAHs. researchgate.net Chromophoric dissolved organic matter (CDOM) is another important photosensitizer in aquatic environments. researchgate.net

Formation of Photoproducts (e.g., Amino-PAHs, Quinones)

The photochemical degradation of nitro-PAHs leads to the formation of various photoproducts, with the specific products depending on the reaction conditions and the structure of the parent nitro-PAH. nih.govnih.gov

Quinones are common photo-oxidation products. nih.gov For nitro-PAHs with a perpendicular nitro group, the proposed mechanism involving a nitrite rearrangement often leads to the formation of quinones. nih.govnih.gov For instance, the photolysis of 9-nitroanthracene (B110200) primarily yields 9,10-anthraquinone. nih.gov Similarly, the photo-oxidation of 1-hydroxypyrene, a metabolite of pyrene (B120774), produces pyrenequinones. nih.gov The oxidation of PAHs within aerosol particles by ozone and hydroxyl radicals also results in the formation of quinones. nih.gov

Amino-PAHs are another important class of transformation products. nih.gov These are often formed through the photoreduction of the nitro group. researchgate.net This process is favored in the presence of hydrogen-atom donors and low levels of dissolved oxygen. researchgate.net For example, in polar viscous solvents like glycerine or in model substances for wood smoke, significant formation of amino-PAHs from nitro-PAHs has been observed. researchgate.net Amino-PAHs are also considered metabolites of nitro-PAHs. nih.gov

Other photoproducts can include smaller, more water-soluble oxygenated compounds or degraded organic molecules resulting from the oxidative cleavage of the aromatic rings. nih.gov For instance, studies on the photolysis of nitronaphthalenes have detected products like nitrous acid, formic acid, acetic acid, nitric acid, naphthols, and nitrobenzoic acid. scilit.com

Microbial Bioremediation and Biodegradation

The microbial breakdown of high molecular weight (HMW) PAHs and their nitrated derivatives is a key process in their removal from contaminated environments. However, the structural complexity and low bioavailability of these compounds present significant challenges.

Aerobic and Anaerobic Degradation Pathways of High Molecular Weight Nitro-PAHs

The microbial degradation of HMW nitro-PAHs is challenging due to their strong adsorption to soil organic matter, large molecular size, low water solubility, and the polar nature of the nitro group. aaqr.org As a result, they may persist and accumulate in soils and sediments. aaqr.org

Aerobic Degradation:

Under aerobic conditions, the initial step in the bacterial catabolism of PAHs typically involves the oxidation of the aromatic ring by a multi-component enzyme system to form a dihydrodiol. nih.gov This hydroxylation is a critical activation step. nih.gov Bacteria such as Mycobacterium, Pseudomonas, Rhodococcus, and Novosphingobium are known to degrade PAHs. pjoes.complos.org Novosphingobium pentaromativorans US6-1, for instance, can degrade three- to five-ring PAHs, including benzo[a]pyrene (B130552), via a pathway initiated by a ring-hydroxylating dioxygenase. plos.org The initial ring oxidation is often the rate-limiting step in the biodegradation of PAHs. researchgate.net While much is known about the aerobic degradation of parent PAHs, the pathways for HMW nitro-PAHs are less well-defined. Some microorganisms can slowly reduce the nitro group to an amino group, which can then be further metabolized. aaqr.org

Anaerobic Degradation:

Anaerobic biodegradation of HMW PAHs has been observed, although it is generally a slower process than aerobic degradation. nih.gov In the absence of molecular oxygen, which serves as both an activator of the aromatic ring and a terminal electron acceptor in aerobic pathways, certain microorganisms have developed alternative strategies. nih.gov These include sulfate-reducing bacteria, nitrate-reducing bacteria, metal-ion-reducing bacteria, and methanogens. nih.gov These organisms utilize other compounds as terminal electron acceptors for respiration. nih.gov While the anaerobic degradation of simpler aromatic hydrocarbons and the low molecular weight PAH naphthalene (B1677914) has been studied, there is limited information on the specific pathways for the anaerobic breakdown of HMW PAHs and their nitro-derivatives. nih.gov The initial activation of the stable aromatic ring without oxygen is a key and challenging step in these pathways.

Research has shown the potential for bioremediation of benzo(ghi)perylene. For example, a study demonstrated that Bacillus licheniformis could degrade a significant portion of benzo(ghi)perylene in soil, and this degradation could be enhanced by co-culturing with other bacteria like Bacillus subtilis or by adding a biosurfactant. epa.gov

Identification and Characterization of Microbial Consortia for Dinitrobenzo(ghi)perylene Degradation (e.g., Bacteria, Fungi, Yeasts)

Direct microbial degradation of BENZO(ghi)PERYLENE, 5,8-DINITRO- has not been documented. However, studies on its parent compound, benzo(ghi)perylene, and other nitro-PAHs reveal the potential of various microbial consortia. The presence of nitro groups often renders a compound more recalcitrant, but certain microorganisms have evolved pathways to metabolize these molecules. researchgate.net

Bacterial Consortia: Bacteria are key players in the degradation of PAHs. Co-cultures have demonstrated synergistic effects, enhancing the breakdown of complex PAHs. For instance, a co-culture of Bacillus licheniformis and Bacillus subtilis improved the degradation of benzo(ghi)perylene to 60.76%. cjees.roepa.gov For nitro-PAHs, bacterial degradation can occur under both aerobic and anaerobic conditions. researchgate.net Many anaerobic bacteria can reduce the nitro group to a more manageable amino group. nih.gov A gram-positive rod bacterium isolated from sediment contaminated with petrogenic hydrocarbons was capable of mineralizing nitro-PAHs such as 1-nitropyrene (B107360) and 6-nitrochrysene (B1204248), albeit at significantly lower rates than their parent PAHs. nih.govasm.orgepa.gov

Fungal Consortia: Fungi, particularly white-rot fungi, are known for their ability to degrade complex organic pollutants like PAHs using powerful extracellular enzymes. nih.govnih.gov The non-lignolytic fungus Cunninghamella elegans has been shown to metabolize several nitro-PAHs, including 1-nitropyrene and 6-nitrochrysene, into less mutagenic products. researchgate.net Soil fungi such as Aspergillus flavus, A. niger, and Talaromyces funiculosus have been identified in PAH-polluted soils and are considered potential candidates for bioremediation. researchgate.net

Yeast Consortia: Yeasts have also been proven effective. A consortium designated YC04, consisting of Rhodotorula sp. NS01, Debaryomyces hansenii NS03, and Hanseniaspora valbyensis NS04, was able to degrade 60% of benzo(ghi)perylene (at an initial concentration of 40 mg/L) within six days. researchgate.net Another yeast, Rhodotorula mucilaginosa, has been noted for its ability to degrade nitrobenzene. mdpi.com

Table 1: Examples of Microbial Consortia Degrading Benzo(ghi)perylene and other (Nitro-)PAHs

| Microbial Consortium | Target Compound | Degradation Efficiency | Reference |

|---|---|---|---|

| Bacillus licheniformis & Bacillus subtilis | Benzo(ghi)perylene | 60.76% | cjees.roepa.gov |

| Yeast Consortium YC04 (Rhodotorula sp., Debaryomyces hansenii, Hanseniaspora valbyensis) | Benzo(ghi)perylene | 60% in 6 days | researchgate.net |

| Cunninghamella elegans (fungus) | Various Nitro-PAHs (e.g., 1-nitropyrene) | Metabolizes to less mutagenic products | researchgate.net |

| Gram-positive bacterium (isolated from sediment) | 1-Nitropyrene | 12.3% mineralization | nih.govasm.org |

| Gram-positive bacterium (isolated from sediment) | 6-Nitrochrysene | 2.0% mineralization | nih.govasm.org |

Enzymatic Degradation Mechanisms (e.g., Dioxygenases, Laccases, Peroxidases)

The enzymatic breakdown of BENZO(ghi)PERYLENE, 5,8-DINITRO- would likely involve initial attacks on either the aromatic ring system or the nitro substituents.

Degradation of the Aromatic Core: For the parent benzo(ghi)perylene, initial oxidation is a critical step. In eukaryotes, cytochrome P450 monooxygenases (specifically CYP1A1 and CYP1B1) are major enzymes involved in oxidizing the aromatic rings. nih.govnih.gov In bacteria, the primary mechanism involves dioxygenase enzymes, which incorporate two oxygen atoms into the aromatic nucleus to form unstable cis-dihydrodiols. nih.gov A study on the degradation of benzo(ghi)perylene by a yeast consortium detected the activity of several key enzymes, including 1,2-dioxygenase and 2,3-dioxygenase. researchgate.net Fungi, especially ligninolytic fungi, utilize powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccases to initiate PAH oxidation. nih.govresearchgate.net

Transformation of Nitro Groups: The presence of electron-withdrawing nitro groups presents a challenge for typical oxidative enzymes. Microorganisms have developed several strategies to overcome this. nih.govnih.gov

Reductive Pathway: The most common initial step is the reduction of the nitro group by nitroreductase enzymes to form nitroso, hydroxylamino, and ultimately amino derivatives. This is common in both anaerobic and aerobic bacteria. nih.gov

Oxidative Denitration: Some aerobic bacteria use monooxygenase or dioxygenase enzymes to hydroxylate the ring, which leads to the elimination of the nitro group as nitrite. nih.gov

Hydride-Meisenheimer Complex Formation: Certain bacteria can add a hydride ion to the electron-deficient aromatic ring, forming a complex that subsequently rearomatizes by eliminating a nitrite group. nih.gov

The degradation of a dinitro-compound would likely proceed through a stepwise reduction of the nitro groups, potentially followed by the cleavage of the aromatic rings by dioxygenases.

Table 2: Key Enzymes in the Degradation of PAHs and Nitroaromatics

| Enzyme Class | Action | Relevance | Reference |

|---|---|---|---|

| Dioxygenases | Incorporate two oxygen atoms into the aromatic ring, initiating ring cleavage. Can also lead to oxidative denitration. | Key bacterial enzymes for PAH degradation. | nih.govresearchgate.netnih.gov |

| Lignin Peroxidase (LiP) | Oxidizes high-redox potential aromatic compounds directly. | Fungal enzyme for degrading complex PAHs. | nih.govresearchgate.net |

| Manganese Peroxidase (MnP) | Oxidizes Mn(II) to Mn(III), which in turn oxidizes organic compounds. | Fungal enzyme for degrading complex PAHs. | nih.govresearchgate.net |

| Laccase | A multi-copper oxidase that can oxidize phenolic compounds and, with mediators, non-phenolic compounds. | Fungal enzyme for degrading PAHs. | researchgate.net |

| Nitroreductases | Reduce nitro groups to amino groups via nitroso and hydroxylamino intermediates. | Primary mechanism for initiating nitroaromatic degradation. | nih.govmdpi.com |

| Cytochrome P450 Monooxygenases | Incorporate one oxygen atom into the PAH ring, forming epoxides. | Key initial step in fungal and mammalian metabolism of PAHs. | researchgate.netnih.govnih.gov |

Biostimulation and Bioaugmentation Strategies in Contaminated Environments

To enhance the bioremediation of soils and sediments contaminated with recalcitrant compounds like dinitrobenzo(ghi)perylene, biostimulation and bioaugmentation are often employed.

Bioaugmentation involves introducing specific microorganisms or microbial consortia with desired degradation capabilities into the contaminated site. cswab.org This strategy has proven effective for benzo(ghi)perylene, where inoculation with a co-culture of Bacillus licheniformis and B. subtilis enhanced removal. cjees.roepa.gov For aged PAH-contaminated soils, bioaugmentation with a microbial consortium including Mycobacterium and Rhodococcus species has shown significant success. nih.govmdpi.com Given the specificity required to degrade nitro-PAHs, augmenting sites with pre-selected, adapted microbial consortia is a promising approach. mdpi.comnih.gov

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of remediation. This can include the addition of nutrients, electron acceptors, or other limiting substances. A key biostimulation strategy for hydrophobic compounds like PAHs is the addition of surfactants or biosurfactants to increase their solubility and bioavailability. cjees.ronih.gov The addition of a biosurfactant enhanced the degradation of benzo(ghi)perylene by B. licheniformis from 52.7% to 60.9%. cjees.roepa.gov Another effective approach is co-metabolism, where a more easily degradable substrate is added to stimulate microbial activity and the production of non-specific enzymes that can also act on the target pollutant. Supplementing cultures with Beta vulgaris (beet) waste, for example, improved the degradation of benzo(ghi)perylene. cjees.roepa.gov

Recent strategies often combine these approaches, for instance, using phytoremediation in conjunction with microbial inoculation (bioaugmentation) and the application of biostimulants to enhance plant and microbial activity. nih.gov

Other Abiotic Transformation Processes

Beyond microbial action, BENZO(ghi)PERYLENE, 5,8-DINITRO- is subject to various abiotic processes that dictate its persistence and transformation in the environment.

Reactions with Environmental Radicals in Various Matrices

In the atmosphere, PAHs are subject to transformation by reacting with photochemically produced radicals. nih.gov The primary gas-phase oxidants are the hydroxyl radical (•OH) during the day and the nitrate radical (NO₃•) at night. nih.govnih.gov

For the parent compound, benzo(ghi)perylene, the rate constant for its vapor-phase reaction with •OH radicals has been estimated to be 8.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Heterogeneous reactions of particle-bound benzo(ghi)perylene-d12 with NO₂, NO₃/N₂O₅, and •OH radicals have been experimentally confirmed. oregonstate.edu These reactions lead to the formation of nitrated and oxygenated derivatives. nih.govcopernicus.org

The presence of nitro groups on the aromatic ring, as in BENZO(ghi)PERYLENE, 5,8-DINITRO-, alters its reactivity. The electron-withdrawing nature of nitro groups generally deactivates the aromatic ring towards further electrophilic attack, potentially making it more resistant to oxidation by radicals compared to its parent PAH. researchgate.net However, dinitro-PAHs can be formed from the further reaction of mono-nitro PAHs with oxidizing agents. nih.gov Therefore, the abiotic transformation of this compound would be a complex interplay between the deactivating effect of the existing nitro groups and the strength of the environmental oxidants.

Sorption-Desorption and Mineralization Processes in Soil

The fate of BENZO(ghi)PERYLENE, 5,8-DINITRO- in soil is heavily governed by its partitioning between the soil matrix and the porewater, as well as its ultimate degradation to inorganic constituents (mineralization).

Sorption-Desorption: High molecular weight PAHs like benzo(ghi)perylene are strongly hydrophobic and tend to adsorb tightly to soil organic matter and clay particles. wikipedia.orgnih.gov This strong sorption reduces their bioavailability to microorganisms and their mobility in the soil column. The introduction of polar nitro groups can have a dual effect. It can increase a compound's water solubility, potentially increasing its mobility and bioavailability. researchgate.net However, nitro-PAHs are also known to be strongly adsorbed to soil organic matter, which contributes to their persistence. researchgate.net The exact behavior of BENZO(ghi)PERYLENE, 5,8-DINITRO- would depend on the balance of these competing effects.

Mineralization: Mineralization is the complete degradation of an organic compound to CO₂, water, and mineral salts. While many microorganisms can transform PAHs, complete mineralization, especially of high molecular weight and nitrated PAHs, is often slow. A study using a potent gram-positive bacterium found that while it could mineralize fluoranthene (B47539) (a 4-ring PAH) to 89.7%, it only mineralized 1-nitropyrene and 6-nitrochrysene to 12.3% and 2.0%, respectively, over two weeks. nih.govasm.org This highlights the recalcitrance of the nitro-substituted compounds.

Abiotic processes can also lead to mineralization. Advanced oxidation processes, such as the use of catalyzed hydrogen peroxide (Fenton's reagent), have been shown to mineralize sorbed benzo[a]pyrene in soil with high efficiency (up to 85%), demonstrating that vigorous chemical oxidation can overcome the rate limitations typically imposed by slow desorption. nih.gov

An extensive search for scientific literature and data specifically concerning the chemical compound BENZO(ghi)PERYLENE, 5,8-DINITRO- has been conducted. Despite employing a range of targeted queries related to its theoretical chemistry, structure-activity relationships, and biological interactions, no specific research findings for this particular dinitrated isomer were identified.

The available scientific information predominantly focuses on the parent compound, benzo(ghi)perylene, and the broader class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). There is a significant lack of published studies on the distinct 5,8-dinitro- derivative of benzo(ghi)perylene.

Therefore, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the provided outline for "BENZO(ghi)PERYLENE, 5,8-DINITRO-". To do so would involve speculation and would not be based on verifiable research findings.

If you would like to proceed, we can offer two alternative approaches:

Generate an article on the parent compound, benzo(ghi)perylene. This article would follow the requested structure as closely as possible, providing information on its computational chemistry, bioactivation, and molecular interactions based on available research.

Provide a more general overview of the molecular mechanisms and structure-activity relationships of dinitrated PAHs. This would involve discussing the known principles of DFT calculations, reactivity prediction, QSTR modeling, and bioactivation pathways (nitroreduction, ring-oxidation) for representative dinitro-PAH compounds, while explicitly stating that this information is not specific to 5,8-dinitrobenzo(ghi)perylene.

Please advise on how you would like to proceed.

Molecular Mechanisms and Structure Activity Relationships of Dinitrated Benzo Ghi Perylene

Molecular Interactions with Biological Macromolecules

Molecular Basis of DNA Adduct Formation by Nitro-PAHs

The genotoxicity of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is primarily driven by their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. oup.com Unlike their parent PAHs, which are typically activated through oxidation to diol epoxides, the mutagenicity of many nitro-PAHs is initiated by the reduction of the nitro group. digitellinc.comnih.gov

This activation pathway involves several key enzymatic steps:

Nitroreduction : The process begins with the reduction of a nitro group (—NO₂) to a nitroso derivative, which is then further reduced to an N-hydroxyarylamine (N-OH-Ar). This step is often catalyzed by cytosolic or microsomal nitroreductases. healtheffects.org For some nitro-PAHs, this initial reduction is the rate-limiting step in their metabolic activation. medicineinnovates.com

Esterification : The resulting N-hydroxyarylamine is a proximate mutagen. Its ultimate carcinogenic form is often generated through esterification, typically O-acetylation by enzymes like N,O-acetyltransferases (NATs). digitellinc.com This reaction produces an unstable N-acetoxyarylamine ester.

Formation of a Reactive Nitrenium Ion : The N-acetoxyarylamine ester spontaneously breaks down, losing an acetate (B1210297) group to form a highly reactive and electrophilic arylnitrenium ion (Ar-N⁺). digitellinc.com

Covalent Binding to DNA : This ultimate electrophilic metabolite, the nitrenium ion, then attacks nucleophilic sites on DNA bases, forming stable, covalent adducts. nih.gov The primary targets for adduction by nitro-PAHs are the C8 and N² positions of guanine (B1146940) and, to a lesser extent, the N⁶ position of adenine. digitellinc.comnih.gov

The dependence on this metabolic pathway is clearly demonstrated in studies with specific bacterial strains. For instance, the high mutagenicity of dinitrobenzo(ghi)perylenes is significantly diminished in Salmonella typhimurium strains like TA98-1,8DNP, which are deficient in the O-acetyltransferase enzyme required for the esterification of the N-hydroxyarylamine intermediate. nih.gov This confirms that the formation of a reactive ester is a critical step for the DNA-damaging activity of these compounds.

Influence of Nitro Group Position on Chemical Reactivity and Biological Response

The position of the nitro group(s) on the aromatic ring system is a critical determinant of the molecule's chemical reactivity and biological activity. nih.gov This structure-activity relationship is governed by several factors, including the electronic properties of the molecule and the steric accessibility of the reactive intermediates to their biological targets.

The mutagenic potency of a nitro-PAH is not solely dependent on the ease of reduction of the nitro group. nih.gov While a lower reduction potential can facilitate the initial activation step, the geometry of the resulting metabolite is crucial for its ability to interact with DNA. capes.gov.br Studies on various nitro-PAH isomers, such as those of nitrobenzo[a]pyrene, have shown that the spatial relationship between the reactive nitrenium ion and the target sites on DNA bases (like guanine) significantly impacts the efficiency of adduct formation. digitellinc.commedicineinnovates.com

If the nitro group's position results in a metabolite that cannot easily intercalate into the DNA helix or align its reactive nitrenium ion close to the nucleophilic centers on guanine or adenine, its mutagenic potential will be low, even if the metabolite is readily formed. nih.gov For example, in silico analyses have demonstrated that the distance between the nitrogen of the activated metabolite and the target C8 atom of guanine is a key factor influencing mutagenicity. digitellinc.comnih.gov Therefore, isomers that can achieve a more favorable conformation for DNA binding will exhibit a stronger biological response. medicineinnovates.com The presence of a second nitro group can further influence these properties through electron-withdrawing effects, which can alter the reduction potential and the stability of the reactive intermediates. capes.gov.br

Isomer-Specific Reactivity and Mechanistic Differentiation of Dinitrobenzo(ghi)perylene

The principles of structure-activity relationships are clearly illustrated by the differing mutagenic potencies of dinitrobenzo(ghi)perylene isomers. Research has shown a stark contrast in the biological activity between 5,8-dinitrobenzo(ghi)perylene and 5,10-dinitrobenzo(ghi)perylene.

In the Ames test, a standard assay for measuring mutagenicity using Salmonella typhimurium strain TA98 without external metabolic activation, the two isomers exhibit vastly different potencies:

5,8-Dinitrobenzo(ghi)perylene is an exceptionally potent mutagen, inducing approximately 21,500 revertants per nanomole . nih.gov

5,10-Dinitrobenzo(ghi)perylene is significantly less active, though still mutagenic, inducing about 4,000 revertants per nanomole . nih.gov

This more than five-fold difference in mutagenic activity underscores the critical role of the nitro groups' positioning. The 5,8- and 5,10-isomers are structurally distinct, and this difference in geometry directly affects their interaction with DNA. The mechanistic differentiation likely arises from the factors described previously: the orientation and distance between the reactive sites on the dinitrobenzo(ghi)perylene metabolite and the nucleophilic sites on DNA bases. nih.gov

The superior mutagenicity of the 5,8-isomer suggests that after metabolic activation via nitroreduction, its resulting dinitrenium ion or a related reactive species is sterically and electronically optimized to form DNA adducts more efficiently than the 5,10-isomer. nih.gov The specific arrangement of the nitro groups in the 5,8-position appears to create a metabolite with a geometry that allows for a closer and more favorable approach to the guanine bases within the DNA helix, leading to a much higher rate of adduct formation and, consequently, a more potent mutagenic response. digitellinc.comnih.gov

Interactive Data Table: Mutagenic Potency of Dinitrobenzo(ghi)perylene Isomers

Below is a sortable and searchable table summarizing the mutagenic activity of dinitrobenzo(ghi)perylene isomers in the Ames test.

| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenicity (revertants/nmol) |

| 5,8-Dinitrobenzo(ghi)perylene | TA98 | Absent | 21,500 |

| 5,10-Dinitrobenzo(ghi)perylene | TA98 | Absent | 4,000 |

| Data sourced from Environmental Mutagenesis. nih.gov |

Advanced Synthetic Methodologies and Chemical Derivatization of Benzo Ghi Perylene, 5,8 Dinitro

Laboratory Synthesis of Specific Dinitrated Benzo(ghi)perylene Isomers

The synthesis of specific dinitrated isomers of benzo[ghi]perylene (B138134), such as the 5,8-dinitro derivative, presents a significant challenge in regioselectivity. The parent benzo[ghi]perylene is a complex polycyclic aromatic hydrocarbon (PAH) with multiple reactive sites. rsc.org The introduction of nitro groups typically proceeds via electrophilic aromatic substitution, a reaction class that can be vigorous and lead to a mixture of products with aromatic hydrocarbons. nih.gov

While a definitive, high-yield synthesis of 5,8-dinitrobenzo(ghi)perylene is not prominently detailed in the literature, the general reactivity of benzo[ghi]perylene towards nitrating agents has been established. nih.gov The reaction with nitrogen oxides is known to produce nitro derivatives of benzo[ghi]perylene. nih.gov The primary challenge lies in directing the nitration to the C5 and C8 positions exclusively. The inherent electronic properties of the benzo[ghi]perylene core, as predicted by Clar's rule of π-electron sextets, suggest that certain positions are more susceptible to electrophilic attack than others. rsc.org

The laboratory approach would likely involve the careful selection of nitrating agents (e.g., nitric acid, nitronium tetrafluoroborate) and reaction conditions (temperature, solvent, reaction time) to control the extent and location of nitration. A potential synthetic route might involve a multi-step process where directing groups are first installed on the benzo[ghi]perylene skeleton to guide the nitration and are subsequently removed. The separation and purification of the desired 5,8-dinitro isomer from a potential mixture of other dinitro- and mononitro- isomers would be a critical and likely arduous step, requiring advanced chromatographic techniques.

A recent doctoral thesis highlighted the exploration of benzo[ghi]perylene's reactivity, underscoring the molecule's potential for selective functionalization through methods like electrophilic aromatic substitution. scholaris.ca This research into its fundamental chemical behavior is crucial for developing rational synthetic pathways to specific derivatives like the 5,8-dinitro compound.

Synthesis of Benzo(ghi)perylene Derivatives for Structure-Function Studies

The synthesis of benzo[ghi]perylene derivatives is a key strategy for investigating structure-function relationships, particularly for applications in organic electronics and fluorescence sensing. By chemically modifying the parent structure, researchers can fine-tune its properties.

A notable example is the synthesis of N-substituted benzo[ghi]perylene monoimides. These "swallow tail" derivatives are created through the condensation of benzo[ghi]perylene-1,2-dicarboxylic anhydride (B1165640) with alkyl amines. nih.gov This synthetic route yields fluorophores that are soluble in a range of organic solvents, a crucial property for practical applications. nih.gov These derivatives exhibit strong absorption in the near-UV region and fluoresce in the visible spectrum. nih.gov The systematic variation of the N-substituent allows for a detailed study of how different functional groups impact the photophysical and electrochemical properties.

Another area of active research is the synthesis of nitrile-grafted benzo[ghi]perylene derivatives. researchgate.net These compounds have been synthesized and characterized for their potential as electron-transport materials. researchgate.net The synthetic strategy often involves an oxidative photocyclization reaction of appropriately functionalized olefins to extend the π-conjugated system of the benzo[ghi]perylene core. researchgate.net The introduction of the electron-withdrawing cyano groups significantly influences the electronic properties of the molecule. researchgate.net

The following interactive table summarizes key synthetic approaches to benzo[ghi]perylene derivatives for structure-function studies:

| Derivative Class | Synthetic Precursor | Key Reaction | Purpose of Derivatization |

| N-substituted Monoimides | Benzo[ghi]perylene-1,2-dicarboxylic anhydride | Condensation with alkyl amines | Enhance solubility, study photophysical properties |

| Nitrile-grafted Derivatives | Functionalized olefins and benzo[ghi]perylene core | Oxidative photocyclization | Tune electronic properties for electron transport |

Novel Synthetic Approaches (e.g., Flow Photoreactor Production of Parent Benzo(ghi)perylene)

The production of the parent benzo[ghi]perylene, a crucial starting material for its dinitro derivative, has been a subject of synthetic innovation. Traditional batch-wise synthesis of PAHs can be inefficient and difficult to scale. A significant advancement in this area is the development of continuous-flow photoreactors. scholaris.ca

A doctoral thesis from 2024 detailed the construction and optimization of a flow photoreactor specifically for the production of benzo[ghi]perylene. scholaris.ca This approach offers several advantages over conventional batch methods, including improved reaction efficiency, better control over reaction parameters, and enhanced safety. The continuous nature of flow chemistry allows for the production of larger quantities of the target molecule with a smaller footprint. mdpi.comacs.org

Flow photoreactors typically consist of transparent tubing, such as fluorinated ethylene (B1197577) propylene (B89431) (FEP), wrapped around a light source. acs.orgmdpi.com A solution of the precursor is pumped through the tubing and irradiated, leading to the desired photochemical reaction. This setup ensures that all of the reactant solution is uniformly exposed to the light source, which can be a challenge in larger batch reactors due to the Beer-Lambert law. mdpi.com The development of such novel synthetic approaches is critical for making the benzo[ghi]perylene scaffold more accessible for further chemical exploration and application. The use of flow chemistry represents a significant step towards more sustainable and scalable production of this important PAH. mdpi.com

Strategies for Modulating Electronic and Photophysical Properties through Nitrogen Atom and Imide Unit Introduction

A key strategy for tailoring the properties of benzo[ghi]perylene for specific applications is the introduction of nitrogen atoms and imide units into its aromatic core. rsc.org This approach has been shown to effectively modulate the electronic and photophysical characteristics of the molecule. rsc.org

The introduction of electron-withdrawing nitrogen atoms and imide groups can stabilize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org For instance, in 7,8-diazabenzo[ghi]perylene (DABP) and 7,8-diazabenzo[ghi]peryleneimide (DABPIm), the lone-pair electrons of the nitrogen atoms are oriented parallel to the aromatic π-system, leading to this stabilization. rsc.org This is in contrast to derivatives where the nitrogen lone-pair is perpendicular to the ring plane, which can lead to an increase in the HOMO level. rsc.org

These modifications also have a profound impact on the excited-state dynamics. The introduction of nitrogen atoms can lead to a decrease in the fluorescence quantum yield (ΦFL), while the substitution with an imide unit tends to increase it. rsc.org This allows for a fine-tuning of the emissive properties of the benzo[ghi]perylene core. The ability to control the rates of both fluorescence and intersystem crossing pathways is crucial for the design of materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org

The following interactive table summarizes the effects of nitrogen and imide introduction on the properties of benzo[ghi]perylene:

| Modification | Effect on HOMO/LUMO Levels | Effect on Fluorescence Quantum Yield (ΦFL) |

| Introduction of Nitrogen Atoms | Stabilization (decrease in energy) | Decrease |

| Introduction of Imide Units | Stabilization (decrease in energy) | Increase |

This strategic chemical modification provides a powerful toolkit for creating a family of benzo[ghi]perylene-based materials with a wide range of tailored electronic and photophysical properties.

Emerging Research Areas and Future Perspectives on Benzo Ghi Perylene, 5,8 Dinitro

Development of Integrated Methodologies for Environmental Monitoring and Risk Assessment

A critical future challenge is to establish a holistic framework for monitoring BENZO(ghi)PERYLENE, 5,8-DINITRO- and assessing its associated risks. Parent PAHs like benzo(ghi)perylene are known environmental contaminants resulting from the incomplete combustion of organic materials, such as fossil fuels and vehicle exhaust. nih.govnih.govepa.gov Nitro-PAHs are formed when these parent compounds react with atmospheric nitrogen oxides. nih.gov An integrated approach would merge environmental detection with toxicological evaluation to create a comprehensive risk profile.

Future risk assessment protocols must move beyond using surrogates, a common practice for less-studied PAHs. michigan.gov For instance, pyrene (B120774) has been used as a surrogate for benzo(ghi)perylene, but the addition of two nitro functional groups in the 5,8- positions would significantly alter the molecule's chemical properties, transport, and toxicity, making this approach unreliable. michigan.gov Integrated methodologies will need to combine advanced analytical detection in various media (air, water, soil) with bioassays to determine the actual biological impact, providing a more accurate basis for environmental regulations. nih.govnih.gov

| Component | Description | Objective | Relevant Research Areas |

| Source Apportionment | Identifying the specific industrial, vehicular, or natural combustion processes that lead to the formation of BENZO(ghi)PERYLENE, 5,8-DINITRO-. | To pinpoint and control primary emission sources. | Atmospheric Chemistry, Combustion Science |

| Multi-media Monitoring | Developing and deploying methods to detect the compound in air (adsorbed on particulate matter), water, and soil/sediment. | To understand the compound's distribution and persistence in the environment. nih.govnih.gov | Environmental Analytical Chemistry |

| Bioavailability Studies | Investigating the fraction of the compound in an environmental matrix that is available for uptake by living organisms. | To assess the potential for entry into the food chain and subsequent bioaccumulation. nih.gov | Ecotoxicology, Environmental Fate Modeling |

| Toxicological Profiling | Using in vitro and in vivo assays to determine the specific toxicological endpoints (e.g., mutagenicity, carcinogenicity) associated with this isomer. | To establish health-based guidance values and understand its risk relative to other nitro-PAHs. | Toxicology, Molecular Biology |

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Isomer Differentiation

Detecting and quantifying specific isomers of nitro-PAHs at trace levels is a significant analytical hurdle. The environmental presence of numerous structurally similar compounds necessitates highly selective and sensitive techniques.

Chromatographic methods , particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), are the gold standard. Future research will focus on developing novel stationary phases and optimizing separation conditions to resolve BENZO(ghi)PERYLENE, 5,8-DINITRO- from other dinitro- and mononitro-benzo(ghi)perylene isomers that may co-exist in environmental samples.

Spectroscopic techniques offer powerful detection capabilities. The parent compound, benzo(ghi)perylene, is known to be highly fluorescent. rsc.org This property is often quenched by the presence of nitro groups, a phenomenon that has been exploited to develop fluorescent sensors for detecting nitroaromatic explosives. nih.gov Research into the specific fluorescence and phosphorescence characteristics of BENZO(ghi)PERYLENE, 5,8-DINITRO- could lead to novel optical detection methods. Advanced techniques like synchronous fluorescence spectroscopy could potentially be adapted to differentiate it from other isomers.

| Technique | Application for BENZO(ghi)PERYLENE, 5,8-DINITRO- | Advantages | Challenges |

| GC-MS/MS | Separation and confirmed identification of the specific 5,8-dinitro isomer in complex mixtures. | High sensitivity, structural confirmation, and established methods for PAHs. | Requires derivatization for some compounds; thermal stability of the analyte can be a concern. |

| LC-MS/MS | Analysis of less volatile nitro-PAHs in water and soil extracts without derivatization. | Suitable for a wide range of polarities and molecular weights. | Matrix effects can suppress ion signals, requiring extensive sample cleanup. |

| Fluorescence Spectroscopy | Potential for rapid screening based on the quenching of PAH fluorescence by nitro groups. nih.gov | High sensitivity, potential for in-situ applications. nih.gov | Interference from other quenching agents; may lack the specificity to differentiate isomers without coupling to chromatography. |

| Raman Spectroscopy | Provides a unique vibrational fingerprint for molecular identification. | Non-destructive, requires minimal sample preparation. | Inherently weak signal requires enhancement techniques (e.g., SERS); limited library data for specific nitro-PAH isomers. |

Refined Computational Models for Predicting Environmental Fate, Transformation, and Molecular Reactivity

Computational chemistry and predictive modeling are indispensable tools for filling data gaps for understudied compounds. By simulating molecular properties, researchers can forecast the environmental behavior of BENZO(ghi)PERYLENE, 5,8-DINITRO-.

Models based on Density Functional Theory (DFT) can predict the molecule's structure, reactivity, and spectroscopic properties. This is crucial for understanding its potential to react with other atmospheric chemicals, such as hydroxyl radicals, which would govern its atmospheric lifetime. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can estimate toxicity and biodegradability based on molecular structure, providing an initial risk profile in the absence of extensive experimental data.

Future modeling efforts will need to be refined to account for the specific influence of the two nitro groups on the benzo(ghi)perylene backbone. Key areas of focus include predicting its adsorption to soil and sediment (Koc), bioaccumulation potential, and the specific products of its environmental degradation. nih.gov

In Situ Monitoring and Real-time Detection Technologies for Environmental Samples

The development of technologies for on-site, real-time detection is a major goal in environmental monitoring. Such tools would allow for the rapid screening of contaminated sites and continuous monitoring of air and water quality.

For a compound like BENZO(ghi)PERYLENE, 5,8-DINITRO-, research is likely to focus on sensor-based technologies. One promising avenue is the use of fluorescent polymers or materials. rsc.org A sensor film could be designed where the fluorescence is quenched upon adsorption of the nitro-PAH, with the change in light intensity corresponding to its concentration. nih.govrsc.org This principle has been successfully demonstrated for detecting other nitroaromatic compounds, often related to explosives like TNT. rsc.org The development of portable, paper-based test strips using these principles could provide a low-cost, rapid screening tool for field use. nih.gov

Comprehensive Understanding of Isomer-Specific Environmental Behavior and Molecular Interactions

The precise location of the nitro groups on the aromatic ring system dramatically influences a molecule's properties. Therefore, a central theme of future research must be to understand the unique behavior of the 5,8-dinitro isomer compared to other possible isomers (e.g., 1,6-dinitro, 3,10-dinitro).

Isomer-specific research would investigate differences in:

Toxicity and Mutagenicity: The orientation of the nitro groups affects how the molecule is metabolized in organisms, which can lead to vastly different toxicological potencies.

Environmental Persistence: Subtle differences in molecular shape and electronic structure can alter how strongly an isomer binds to soil particles or how susceptible it is to microbial degradation and photodecomposition. nih.gov

Atmospheric Transport: The polarity and volatility of each isomer will differ slightly, affecting how it partitions between the gas and particle phases in the atmosphere and, consequently, how far it can be transported from its source.

Achieving this level of understanding requires a synergistic approach, combining the advanced separation techniques, sensitive spectroscopic detection, and refined computational models discussed previously. Only through such isomer-specific investigations can a truly accurate picture of the environmental risks posed by dinitrobenzo(ghi)perylenes be formed.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying 5,8-dinitro-Benzo(ghi)perylene in environmental matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a high-polarity capillary column (e.g., DB-5 or equivalent) and programmed temperature gradients to resolve co-eluting polycyclic aromatic hydrocarbons (PAHs). Quantify using isotope dilution (e.g., deuterated internal standards) to correct for matrix effects. Detection limits are typically ≤10 ng/L in water and ≤1 µg/kg in sediments after solid-phase extraction (SPE) or Soxhlet extraction .

- Validation : Calibrate against certified reference materials (e.g., cyclohexane-based standards) and validate recovery rates (70–120%) using spiked samples .

Q. How do extraction protocols differ for 5,8-dinitro-Benzo(ghi)perylene in complex environmental samples?

- Methodology : For aqueous samples, employ SPE with C18 cartridges and dichloromethane elution. For solid matrices (e.g., soil, sediment), use accelerated solvent extraction (ASE) at 100°C with acetone-hexane (1:1). Nitro-PAHs like 5,8-dinitro-Benzo(ghi)perylene require post-extraction cleanup via silica gel chromatography to remove interfering humic acids .

- Challenges : Nitro-functional groups increase polarity, necessitating optimization of solvent polarity and pH during extraction to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the environmental persistence of 5,8-dinitro-Benzo(ghi)perylene in groundwater systems?

- Analysis Framework : Conduct longitudinal studies comparing adsorption coefficients (Kd) in Karst aquifers vs. sandy soils. Use fluorescence quenching assays to assess binding affinity to dissolved organic matter (DOM), which reduces bioavailability. Contradictions in persistence may arise from DOM composition (e.g., fulvic vs. humic acids) or redox conditions affecting nitro-group stability .

- Case Study : In Karst systems, 5,8-dinitro-Benzo(ghi)perylene showed a 40% reduction in concentration over 90 days due to co-adsorption with α-BHC on suspended solids, whereas no degradation occurred in anaerobic clay-rich environments .

Q. What experimental designs optimize the biodegradation of 5,8-dinitro-Benzo(ghi)perylene by microbial consortia?

- Methodology : Use a Box-Behnken design to evaluate critical factors: pH (5–9), temperature (20–40°C), and nanoparticle additives (e.g., ZnO at 50–200 mg/L). Monitor degradation kinetics via LC-MS/MS and enzyme activity assays (e.g., dioxygenase and nitroreductase).

- Findings : A yeast consortium achieved 85% degradation in 14 days under optimal conditions (pH 7, 30°C, 100 mg/L ZnO), with first-order kinetics (k = 0.12 day<sup>-1</sup>). Enzyme activity correlated with nitro-group reduction to amine intermediates .

Q. How do retention indices (RI) for 5,8-dinitro-Benzo(ghi)perylene vary across chromatographic stationary phases, and how can predictive models reduce analytical variability?

- Methodology : Calculate RI on SE-52 and DB-5 columns using n-alkane calibrants. Predictive models (e.g., Lee RI) reduce variability by incorporating molecular descriptors like polarizability and π-electron density.

- Data : On DB-5, experimental RI for Benzo(ghi)perylene is 1,980 ± 15, while nitro-derivatives show 5–6% higher RI due to increased polarity. Computational models predict RI with <2% error using quantum-chemical descriptors .

Q. What statistical approaches validate source apportionment of 5,8-dinitro-Benzo(ghi)perylene in mixed PAH contamination scenarios?

- Methodology : Apply Pearson correlation coefficients and principal component analysis (PCA) to concentration datasets. Strong correlations (r > 0.85) with Benzo(a)pyrene or fluoranthene suggest pyrolytic sources (e.g., vehicular emissions), while weak correlations (r < 0.5) indicate photochemical nitro-addition .

- Case Study : In urban sediments, 5,8-dinitro-Benzo(ghi)perylene correlated with Benzo(k)fluoranthene (r = 0.877) and pyrene (r = 0.833), confirming combustion origins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.